N-(3-chlorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
Description
This compound features a quinazolinone core substituted with a 4-methylpiperidine group at position 4 and an acetamide linker connected to a 3-chlorophenyl moiety. Its molecular formula is C₂₂H₂₃ClN₄O₂, with a molecular weight of 422.89 g/mol. The structure is optimized for binding to enzymatic targets, such as proteases or kinases, due to the hydrophobic 3-chlorophenyl group and hydrogen-bonding capabilities of the quinazolinone and acetamide groups .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-15-9-11-26(12-10-15)21-18-7-2-3-8-19(18)27(22(29)25-21)14-20(28)24-17-6-4-5-16(23)13-17/h2-8,13,15H,9-12,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYXZVSGFFKYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.
Substitution: Reagents like halides, organometallics, and acids/bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents at the chlorophenyl group.
Scientific Research Applications
N-(3-chlorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, due to its structural similarity to known pharmacologically active molecules.
Pharmacology: Research can focus on its interaction with biological targets, such as receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide involves its interaction with molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Quinazolinone Derivatives
N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide () Structural Difference: The 3-chlorophenyl group is replaced with a 2-ethylphenyl. Molecular Weight: ~428 g/mol (exact data unavailable).
N-[4-(benzyloxy)phenyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide () Structural Difference: A benzyloxy group at the phenyl ring and a 2-fluorophenyl substitution on the quinazolinone. Fluorine may enhance metabolic stability. Molecular Weight: 513.95 g/mol.
Piperidine/Piperazine Substitutions
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (Compound 12, ) Structural Difference: Piperazine replaces piperidine. Molecular Weight: 398.32 g/mol.
2-(1-{[4-(4-Chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide () Structural Difference: Dual piperazine/acetyl groups and a 4-chlorophenyl substituent. Molecular Weight: 511.99 g/mol.
Functional Group Modifications
Sulfur-Containing Analogs
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide ()
- Structural Difference : Sulfanyl linker replaces the acetamide.
- Impact : Reduced hydrogen-bonding capacity but improved thiol-mediated interactions with cysteine residues in enzymes.
- Molecular Weight : 481.99 g/mol.
Pyridine/Thiophene Hybrids
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorobenzyl)-N-[4-(2-oxo-1,2-dihydropyridin-3-yl)phenyl]acetamide () Structural Difference: Benzo-triazole and pyridine moieties replace quinazolinone. Impact: Enhanced π-π stacking and metal coordination (via triazole), as observed in SARS-CoV-1 3CLPro inhibition studies. Molecular Weight: 529.99 g/mol.
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The 4-methylpiperidine group in the target compound enhances lipophilicity compared to piperazine analogs, favoring blood-brain barrier penetration .
- Solubility: Quinazolinone derivatives generally exhibit moderate aqueous solubility (~10–50 µM), influenced by substituents like chloro or benzyloxy groups .
- Metabolic Stability : Fluorine or chlorine atoms at the phenyl ring reduce oxidative metabolism, as seen in analogs from and .
Biological Activity
N-(3-chlorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a chlorophenyl group, a piperidine moiety, and a quinazolinone derivative. The presence of these functional groups is critical for its biological activity.
Pharmacological Activities
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, quinazolinone derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of quinazolinone effectively inhibited tyrosinase activity, which is crucial in melanoma progression .
2. Anti-inflammatory Effects
Compounds featuring the quinazolinone scaffold often exhibit anti-inflammatory effects. In vitro studies have shown that these compounds can reduce pro-inflammatory cytokine levels in activated macrophages, suggesting their potential use in treating inflammatory diseases .
3. Antimicrobial Activity
Similar derivatives have also displayed notable antimicrobial properties against various bacterial strains. The structural features of the compound contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinazolinone ring significantly affect the biological activity of the compound. For example:
- Substituents at the 3 and 4 positions of the quinazolinone ring enhance inhibitory activity against tyrosinase.
- The presence of electron-withdrawing groups (like chlorine) on the phenyl ring can improve binding affinity and enhance biological activity .
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study, a series of quinazolinone derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that compounds similar to this compound exhibited potent cytotoxicity and induced apoptosis in these cells. The study highlighted the importance of structural modifications in enhancing antitumor efficacy .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of related compounds in models of acute inflammation. The results showed a significant reduction in edema and inflammatory markers upon treatment with these derivatives, supporting their therapeutic potential in inflammatory conditions .
Summary Table of Biological Activities
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antitumor | Significant cytotoxicity | Induction of apoptosis and cell cycle arrest |
| Anti-inflammatory | Reduction in inflammation | Inhibition of pro-inflammatory cytokines |
| Antimicrobial | Effective against bacteria | Disruption of cell membranes or enzyme inhibition |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(3-chlorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinazolinone core via cyclization of precursors like methyl 2-isothiocyanatobenzoate and glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
- Step 2: Activation of the carboxylic acid group using N,N′-carbonyldiimidazole (CDI) to facilitate coupling with 3-chloroaniline derivatives .
- Step 3: Introduction of the 4-methylpiperidinyl group via nucleophilic substitution or Buchwald–Hartwig amination under controlled temperature (60–80°C) and inert atmosphere .
Key Considerations: Solvents (e.g., DMF, acetonitrile) and catalysts (e.g., Pd(OAc)₂ for cross-coupling) are critical for yield optimization. Purity is validated via HPLC (>95%) and NMR .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 8.2–8.5 ppm confirm aromatic protons in the quinazolinone ring. δ 3.5–4.0 ppm corresponds to the methylpiperidinyl group .
- ¹³C NMR: Carbonyl signals at ~170 ppm verify the acetamide moiety .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ matching the theoretical mass (e.g., m/z 426.15) .
- X-ray Crystallography: Used to resolve ambiguous stereochemistry in analogs, with R-factors <0.05 ensuring accuracy .
Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?
Answer:
Comparative studies on quinazolinone derivatives reveal:
- 4-Methylpiperidinyl Group: Enhances blood-brain barrier permeability, critical for CNS-targeted applications (e.g., anticonvulsant activity in analogs with ED₅₀ = 25 mg/kg in rodent models) .
- Chlorophenyl vs. Fluorophenyl Substitution: Chlorine at the 3-position increases metabolic stability (t₁/₂ > 6 hrs in microsomal assays) compared to fluorine, which improves solubility but reduces potency .
- Oxadiazole or Triazole Additions: Introduce hydrogen-bonding interactions with target proteins (e.g., kinase inhibition IC₅₀ improved from 15.0 µM to 8.2 µM in triazole analogs) .
Data Contradictions: Some studies report reduced activity with bulkier substituents (e.g., 4-NO₂ groups), likely due to steric hindrance, while others note enhanced binding affinity .
Advanced: What experimental strategies resolve contradictions in SAR studies for this compound class?
Answer:
- Molecular Docking: Computational modeling (e.g., AutoDock Vina) identifies steric clashes or favorable π-π interactions between substituents and target binding pockets (e.g., EGFR kinase) .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics; ΔG values <−10 kcal/mol indicate strong interactions, resolving discrepancies in IC₅₀ data .
- Metabolic Profiling: LC-MS/MS tracks metabolite stability; for example, 3-chlorophenyl analogs show slower hepatic clearance than methoxy derivatives, explaining variance in in vivo efficacy .
Basic: What biological assays are standard for evaluating its therapeutic potential?
Answer:
- Anticonvulsant Activity: Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents, with ED₅₀ values <50 mg/kg considered promising .
- Anticancer Screening: NCI-60 cell line panel testing; GI₅₀ <10 µM indicates broad-spectrum activity .
- Kinase Inhibition: ADP-Glo™ assays measure ATP consumption (e.g., IC₅₀ = 12.3 µM against Aurora B kinase) .
Controls: Reference compounds (e.g., carbamazepine for anticonvulsant studies) validate assay robustness .
Advanced: How is the compound’s pharmacokinetic profile optimized in preclinical studies?
Answer:
- Lipophilicity Adjustments: LogP values ~2.5 (calculated via ChemDraw) balance membrane permeability and solubility. Methylpiperidinyl groups reduce LogP by 0.3–0.5 compared to aromatic substituents .
- Prodrug Strategies: Esterification of the acetamide carbonyl improves oral bioavailability (AUC increased from 450 to 1200 ng·h/mL in rat models) .
- CYP450 Inhibition Assays: Identify metabolic liabilities; e.g., 3-chlorophenyl derivatives show lower CYP3A4 inhibition (IC₅₀ >50 µM) than nitro-substituted analogs .
Basic: What analytical techniques quantify purity and stability under varying conditions?
Answer:
- HPLC-DAD: Reverse-phase C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (70:30 to 90:10) resolve impurities; retention time ~12.5 min .
- Forced Degradation Studies: Exposure to heat (40°C), light (1.2 million lux-hours), and acidic/basic conditions (pH 2–12) for 48 hrs. Degradation <5% under all conditions confirms stability .
- Karl Fischer Titration: Monitors hygroscopicity; water content <0.2% ensures storage stability .
Advanced: How do researchers address low solubility in aqueous media for in vivo studies?
Answer:
- Co-solvent Systems: Use 10% DMSO + 20% PEG-400 in saline, achieving solubility >5 mg/mL .
- Nanoformulation: Encapsulation in PLGA nanoparticles (size ~150 nm) increases bioavailability 3-fold in murine models .
- Salt Formation: Hydrochloride salts improve water solubility (from 0.1 mg/mL to 2.5 mg/mL) without altering activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
